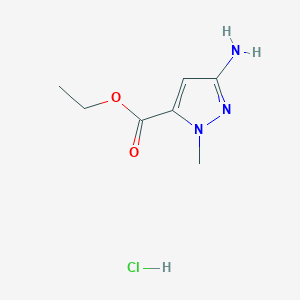
1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C₁₂H₁₈N₂·2HCl. It is a derivative of cyclopropylmethanamine and 4-methylpyridine, featuring a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-methylpyridin-2-yl group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of cyclopropylmethanamine with 4-methylpyridine-2-boronic acid. The reaction typically requires a palladium catalyst, a base such as sodium tert-butoxide, and a suitable solvent like toluene or dioxane.
Reductive Amination: Another common synthetic route is reductive amination, where cyclopropylmethanamine is reacted with 4-methylpyridine-2-carbaldehyde in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Cyclopropylmethanone derivatives
Reduction Products: Cyclopropylmethanamine derivatives
Substitution Products: Various substituted cyclopropylmethanamines
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting or activating specific biochemical processes.
Comparison with Similar Compounds
Cyclopropylmethanamine
4-Methylpyridine
Other cyclopropyl-substituted amines
Uniqueness: 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds
Properties
CAS No. |
1269053-80-6 |
|---|---|
Molecular Formula |
C10H16Cl2N2 |
Molecular Weight |
235.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



